BenchChemオンラインストアへようこそ!

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide

PI3K inhibitor Isoform selectivity AlphaScreen assay

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide (CAS 2034259-57-7) is a synthetic small-molecule phosphoinositide 3-kinase (PI3K) inhibitor disclosed in Amgen patent US8772480. It belongs to the diphenylacetamide-piperidine class and acts as a pan-PI3K inhibitor, demonstrating multi-isoform engagement across PI3Kα, β, γ, and δ within a narrow affinity band (Ki 330–990 nM) in AlphaScreen assays.

Molecular Formula C26H29N3O
Molecular Weight 399.538
CAS No. 2034259-57-7
Cat. No. B2877251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide
CAS2034259-57-7
Molecular FormulaC26H29N3O
Molecular Weight399.538
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H29N3O/c1-20-18-24(12-15-27-20)29-16-13-21(14-17-29)19-28-26(30)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-12,15,18,21,25H,13-14,16-17,19H2,1H3,(H,28,30)
InChIKeyGNSKWAVPTAOMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide (CAS 2034259-57-7): PI3K Inhibitor Procurement Guide


N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide (CAS 2034259-57-7) is a synthetic small-molecule phosphoinositide 3-kinase (PI3K) inhibitor disclosed in Amgen patent US8772480 [1]. It belongs to the diphenylacetamide-piperidine class and acts as a pan-PI3K inhibitor, demonstrating multi-isoform engagement across PI3Kα, β, γ, and δ within a narrow affinity band (Ki 330–990 nM) in AlphaScreen assays [2]. Its moderate potency and balanced isoform profile distinguish it from both highly selective and highly potent pan-PI3K inhibitors, making it a valuable pharmacological tool for dissecting PI3K-dependent signaling in systems where isoform selectivity is not desired.

Why N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide Cannot Be Replaced by Generic Pan-PI3K Inhibitors


Pan-PI3K inhibitors are often treated as functionally interchangeable, but substitution without considering their exact isoform affinity fingerprint risks introducing uncontrolled experimental variables. N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide exhibits a unique combination of balanced multi-isoform activity (PI3Kα Ki 930 nM, PI3Kβ Ki 990 nM, PI3Kγ Ki 330 nM, PI3Kδ Ki 810 nM) together with a >10-fold selectivity window against mTOR (IC50 ~10,000 nM) [1]. In contrast, commonly used tool compounds like pictilisib (GDC-0941) or buparlisib (BKM120) are significantly more potent (single-digit nM IC50) and possess different selectivity profiles against mTOR and off-target kinases [2]. This potency gap means that replicating literature protocols with a generic substitute can lead to vastly different target occupancy, cellular efficacy, and toxicity readouts. The quantitative evidence below details precisely where this compound diverges from alternatives and why that matters for experimental design.

Quantitative Differentiation Evidence for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide


PI3Kγ Selectivity Profile vs. PI3Kα, β, and δ in a Single Assay Platform

In a standardized PI3K AlphaScreen assay, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide demonstrates a 2.4- to 3.0-fold selectivity for PI3Kγ (Ki 330 nM) over PI3Kα (Ki 930 nM), PI3Kβ (Ki 990 nM), and PI3Kδ (Ki 810 nM) [1]. This profile is distinct from the equipotent pan-PI3K inhibition exhibited by pictilisib (GDC-0941), which shows IC50 values of 3 nM for PI3Kα, 33 nM for PI3Kβ, 75 nM for PI3Kδ, and 3 μM for PI3Kγ in a similar enzyme assay [2]. The target compound's relatively elevated gamma affinity, combined with the absence of single-digit nanomolar potency, yields a unique pharmacological fingerprint that cannot be replicated by simply diluting a highly potent pan-inhibitor.

PI3K inhibitor Isoform selectivity AlphaScreen assay

mTOR Selectivity Window vs. PI3K Isoforms

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide exhibits a clear selectivity window between PI3K isoforms and mTOR. While its PI3Kγ Ki is 330 nM, its mTOR IC50 is approximately 10,000 nM (FRET assay, recombinant GST-mTOR) [1]. This represents a >30-fold selectivity for PI3Kγ over mTOR. In comparison, the dual PI3K/mTOR inhibitor dactolisib (BEZ235) shows equipotent inhibition of PI3Kα (IC50 4 nM) and mTOR (IC50 21 nM) [2]. The clean separation between PI3K and mTOR activity in the target compound allows researchers to interrogate PI3K-dependent signaling without confounding mTOR-mediated effects, a distinction that is lost when using dual PI3K/mTOR inhibitors.

PI3K/mTOR selectivity Kinase selectivity FRET assay

Structural Differentiation from N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide

The closest structural analog with publicly available annotation is N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide, which replaces the 2-methylpyridin-4-yl moiety with a nicotinoyl group. While both compounds share the diphenylacetamide-piperidine core, the substitution alters the chemical and pharmacological properties of the molecule. The 2-methylpyridin-4-yl group in the target compound provides a distinct hydrogen-bond acceptor pattern and steric bulk compared to the nicotinoyl carbonyl, which can influence target binding kinetics and selectivity [1]. No quantitative affinity data is currently available for the nicotinoyl analog, but the structural difference is sufficient to preclude one-to-one substitution without re-validation of biological activity. This underscores the target compound's non-fungibility even among close-in-class diphenylacetamide-piperidine derivatives.

Chemical analog Structure-activity relationship Piperidine scaffold

Validated Application Scenarios for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide Procurement


Dissecting PI3Kγ-preferential Signaling in Immune Cell Activation

The compound's 2.4–3.0-fold selectivity for PI3Kγ over other Class I PI3K isoforms [1] makes it an appropriate tool for studies investigating PI3Kγ-dependent neutrophil migration, macrophage polarization, or mast cell degranulation, where complete isoform ablation is not desired. Its moderate potency (330 nM Ki against PI3Kγ) allows for titration of pathway inhibition without saturating all PI3K isoforms simultaneously, a common pitfall when using sub-nanomolar pan-inhibitors.

PI3K Pathway Analysis in the Absence of mTOR Confounding Effects

With an mTOR IC50 of ~10,000 nM and a >30-fold selectivity window over PI3Kγ [2], this compound enables clean measurement of PI3K-dependent AKT phosphorylation (pS473) in cellular assays without the confounding feedback loops triggered by mTORC1/2 inhibition. This is critical for target deconvolution studies where the goal is to attribute phenotypic effects specifically to PI3K rather than to downstream mTOR signaling.

Medicinal Chemistry Reference Compound for Diphenylacetamide-Piperidine Lead Optimization

As a structurally characterized example from the Amgen PI3K inhibitor program [3], this compound serves as a benchmark for evaluating novel diphenylacetamide-piperidine analogs. Its balanced multi-isoform profile (Ki range 330–990 nM) provides a reference point for assessing whether structural modifications introduce undesirable isoform bias or potency shifts.

Quote Request

Request a Quote for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.